n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide
Description
N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide is a heterocyclic compound featuring a seven-membered benzodioxepin ring fused to a benzene moiety. The acetamide group at position 7 is substituted with a methoxy (-OCH₃) group at the α-carbon, contributing to its electronic and steric profile.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C12H15NO4/c1-15-8-12(14)13-9-3-4-10-11(7-9)17-6-2-5-16-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14) |
InChI Key |
MKEHOVJQBQYGEP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis and death .
In terms of anti-inflammatory activity, the compound is thought to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chloro-Substituted Benzodioxepin Acetamide
The closest structural analog is 2-Chloro-N-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetamide (CAS: 757220-20-5), which replaces the methoxy group with a chlorine atom . Key differences include:
- Electron-withdrawing vs.
- Hydrogen bonding capacity : The methoxy group in the target compound can act as a hydrogen bond acceptor, whereas the chloro group lacks this ability, possibly impacting solubility or target interactions.
Quinazoline-Based Methoxyacetamide Derivatives
N-{4-[(3,4-Dichloro-6-fluoro-phenyl)amino]-quinazoline-6-yl}-2-methoxyacetamide (Compound 3a) shares the 2-methoxyacetamide moiety but features a quinazoline core . Differences include:
- Core rigidity : The planar quinazoline system may enhance stacking interactions with biological targets like kinases (e.g., EGFR), whereas the flexible benzodioxepin ring could favor conformational adaptability.
- Bioactivity : Quinazoline derivatives are documented as EGFR inhibitors, suggesting that the methoxyacetamide group contributes to binding in kinase-active sites.
Benzothiazine Acetamide Derivatives
Compounds such as N-(2-benzylidene-4-methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-yl)-acetamide replace the benzodioxepin core with a benzothiazine system . Key distinctions:
- Heteroatom effects : The sulfur atom in benzothiazines introduces distinct electronic and hydrogen-bonding properties compared to the oxygen-rich benzodioxepin.
- Bioactivity : Benzothiazine acetamides exhibit antimicrobial and anticancer properties, highlighting how core heterocycles influence target specificity.
Physicochemical and Pharmacological Data
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Effects : Methoxy groups enhance solubility and hydrogen-bonding capacity, whereas chloro substituents may improve metabolic stability.
- Core Heterocycles : Benzodioxepins offer conformational flexibility, benzothiazines provide sulfur-mediated electronic effects, and quinazolines enable planar interactions with enzyme active sites.
- Bioactivity Trends : Antimicrobial activity in benzothiazines correlates with sulfur-based interactions, while kinase inhibition in quinazolines depends on core rigidity and substituent placement .
Biological Activity
n-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- Melting Point : Data not available
- Boiling Point : Data not available
The biological activity of this compound has been linked to its interaction with various cellular pathways. Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cells by inducing apoptosis through mitochondrial pathways and inhibiting specific signaling pathways involved in cell proliferation.
Cytotoxicity Studies
Recent research has highlighted the cytotoxic properties of related compounds. For instance, a study on 1,4-benzodiazepine derivatives demonstrated that structural modifications significantly affect their potency against transformed T-cells. The presence of an aromatic group at the C3 position was crucial for enhancing cytotoxicity .
| Compound | IC50 (μM) | Cell Type | Mechanism |
|---|---|---|---|
| 1,4-Benzodiazepine Derivative | <1 | T-cells | Apoptosis induction |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Related Compounds : A family of 1,4-benzodiazepine derivatives was synthesized and evaluated for their selectivity towards T-cell lines. The findings indicated that the structural elements significantly influenced their biological activity .
- Potential Therapeutic Applications : The compound's structural similarity to known anti-cancer agents suggests potential applications in cancer therapy. Further investigation into its pharmacokinetics and toxicity profiles is warranted.
Pharmacological Profiles
Research into similar compounds indicates that modifications to the benzodioxepin core can lead to varied biological activities. For example:
- Cytotoxicity : Compounds with electron-rich heterocycles displayed enhanced cytotoxic effects.
- Selectivity : Certain structural features provided selectivity for T-cell apoptosis over other cell types.
Future Directions
The exploration of this compound could lead to the development of novel therapeutic agents targeting specific cancers. Ongoing studies should focus on:
- Detailed pharmacological evaluations.
- Mechanistic studies to uncover specific pathways affected by the compound.
- In vivo studies to assess therapeutic efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
